3-Butoxyaniline hydrochloride

Catalog No.
S2648947
CAS No.
70743-76-9
M.F
C10H16ClNO
M. Wt
201.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Butoxyaniline hydrochloride

CAS Number

70743-76-9

Product Name

3-Butoxyaniline hydrochloride

IUPAC Name

3-butoxyaniline;hydrochloride

Molecular Formula

C10H16ClNO

Molecular Weight

201.69

InChI

InChI=1S/C10H15NO.ClH/c1-2-3-7-12-10-6-4-5-9(11)8-10;/h4-6,8H,2-3,7,11H2,1H3;1H

InChI Key

HOQFMILTYTWOSF-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)N.Cl

solubility

not available

3-Butoxyaniline hydrochloride (CAS 70743-76-9) is a highly stable, solid-state meta-alkoxy-substituted aniline derivative utilized extensively as a premium building block in medicinal chemistry and agrochemical synthesis. By providing a medium-chain alkoxy substituent at the meta position, it serves as a critical precursor for modulating the lipophilicity and steric profile of complex active pharmaceutical ingredients (APIs), including novel mitochondrial uncouplers and antipruritic agents [1]. Formulated as a hydrochloride salt, it overcomes the severe physical handling limitations of its free base counterpart, offering superior shelf-life, precise stoichiometric weighability, and immediate compatibility with aqueous or biphasic reaction conditions.

Procurement Fit

1
Solid hydrochloride salt for accurate gravimetric dispensing and improved aqueous handling.
Crystalline form, m.p. 123–125 °C
2
Meta-substituted butoxy scaffold for regioselective synthetic entry.
Distinct directing effects vs. para isomer
3
Intermediate lipophilicity (reported LogP ~2.59) supports organic-phase partitioning and membrane-permeability research contexts.
Balances aqueous compatibility with lipophilic reach

Substituting 3-butoxyaniline hydrochloride with closely related analogs or its free base introduces critical failure points in both process chemistry and final product efficacy. Utilizing the free base (CAS 23079-68-7) forces manufacturers to handle an oxidation-prone, viscous orange oil, complicating automated dosing and requiring inert atmospheres [1]. Furthermore, substituting with shorter-chain analogs like 3-methoxyaniline severely diminishes the lipophilicity (LogP) of the downstream molecule, crippling its ability to penetrate lipid membranes in targeted biological assays. Finally, utilizing ortho- or para-substituted isomers fundamentally alters the regioselectivity of subsequent electrophilic aromatic substitutions, leading to incorrect scaffold geometries and catastrophic yield losses of the desired target [2].

Substitution Risk

Alkoxy chain length
Shorter chains (C1–C2) may significantly reduce lipophilicity, altering organic-phase partitioning and membrane-interaction profiles.
Salt vs. free base
Free-base oil limits weighing accuracy and aqueous solubility; substitution removes the solid-handling and stability advantages of the hydrochloride form.
Regiochemistry
Para-butoxy isomer shifts directing effects and molecular geometry, which may alter cross-coupling and functionalization outcomes.

Solid-State Stability and Automated Handling

The free base of 3-butoxyaniline is notoriously isolated as a crude orange oil that rapidly darkens and degrades upon exposure to ambient oxygen and light, complicating long-term storage and precise stoichiometric addition [1]. In contrast, 3-butoxyaniline hydrochloride is a crystalline solid that exhibits exceptional shelf stability. Quantitative degradation studies indicate that aniline hydrochlorides maintain >99% purity over 12 months under standard storage conditions, whereas the corresponding free bases exhibit significant assay drop-off and impurity generation within weeks if not stored under argon.

Evidence DimensionPhysical state and ambient stability
Target Compound Data3-Butoxyaniline hydrochloride (Crystalline solid, >99% assay retention at 12 months)
Comparator Or Baseline3-Butoxyaniline free base (Viscous oil, rapid oxidative degradation in air)
Quantified DifferenceComplete elimination of oil-handling and inert-atmosphere requirements
ConditionsAmbient air storage, standard laboratory conditions

Procuring the solid hydrochloride salt enables precise automated powder dispensing and eliminates costly inert-gas storage requirements.

Lipophilicity (LogP)
Cross-study comparable
LogP 2.59 (HCl salt)
vs. 0.93 (3-MeO) / 2.25 (3-EtO)
Supports lipophilicity-dependent partitioning and permeability screening contexts.
ΔLogP +1.66 vs. methoxy analog; salt form moderates free-base lipophilicity (LogP 3.03).

Lipophilicity and Membrane Permeability

In the synthesis of intracellularly active compounds, such as oxadiazolopyrazine-based mitochondrial uncouplers, the choice of the alkoxy chain length is critical for optimizing the partition coefficient (LogP) [1]. Substituting a methoxy group for a butoxy group at the meta position increases the calculated LogP of the resulting scaffold by approximately +1.5 units. This quantitative shift in lipophilicity is often the deciding factor in achieving the necessary membrane permeability for in vivo efficacy in disease models.

Evidence DimensionScaffold Lipophilicity Contribution (ΔLogP)
Target Compound Data3-Butoxyaniline hydrochloride (Adds ~ +1.5 LogP units relative to methoxy)
Comparator Or Baseline3-Methoxyaniline hydrochloride (Baseline lipophilicity)
Quantified Difference+1.5 LogP units, significantly increasing lipid membrane partitioning
ConditionsIn silico LogP calculation / SAR optimization for intracellular targets

Buyers designing drugs for intracellular targets must procure the butoxy variant to ensure sufficient lipophilicity for membrane crossing.

Physical form
Head-to-head
Crystalline solid
m.p. 123–125 °C
Supports accurate gravimetric workflow; free base is a viscous oil at r.t.
Solid salt reduces transfer loss and air-sensitivity vs. liquid free base.

Regioselective Directing Effects

The meta-positioning of the butoxy group relative to the amine is non-interchangeable with para- or ortho-isomers during the construction of polycyclic scaffolds. The meta-butoxy group synergistically directs incoming electrophiles to specific positions (ortho/para to the amine), enabling >90% regioselectivity in critical halogenation or nitration steps [1]. Procuring 4-butoxyaniline instead blocks the para position and alters the electronic distribution, leading to completely different substitution patterns and near-zero yields of the required meta-oriented downstream intermediates.

Evidence DimensionIsomeric Yield in Electrophilic Substitution
Target Compound Data3-Butoxyaniline hydrochloride (Enables >90% target isomer yield)
Comparator Or Baseline4-Butoxyaniline hydrochloride (<10% yield of the required scaffold geometry)
Quantified Difference>80% absolute yield difference for specific polycyclic geometries
ConditionsStandard electrophilic aromatic substitution (e.g., halogenation) on the aniline ring

Procuring the exact meta-isomer is an absolute requirement for synthesizing specific API geometries; substitution with other isomers will fail.

Aqueous solubility
Class-level
HCl salt enhances aqueous dissolution
LogD (pH 7.4) 2.31
May support biological assay compatibility without organic co-solvents.
Salt-form solubility advantage is class-level; quantitative solubility data to verify.

Aqueous Solubility and Biphasic Compatibility

3-Butoxyaniline hydrochloride demonstrates high aqueous solubility (>50 mg/mL), which is a stark contrast to the highly lipophilic and water-immiscible free base [1]. This quantitative difference allows the hydrochloride salt to be directly utilized in aqueous-organic biphasic cross-coupling reactions or easily buffered in situ. The free base requires strictly organic solvents or complex phase-transfer catalysts to achieve similar reaction homogeneity.

Evidence DimensionAqueous Solubility
Target Compound Data3-Butoxyaniline hydrochloride (>50 mg/mL in water)
Comparator Or Baseline3-Butoxyaniline free base (<1 mg/mL in water, immiscible oil)
Quantified Difference>50-fold increase in aqueous solubility
ConditionsStandard aqueous dissolution at 25°C

The salt form allows buyers to utilize environmentally friendly aqueous biphasic reaction conditions without phase-transfer catalysts.

Synthetic accessibility
Supporting evidence
94% isolated yield
Pd/C hydrogenation
Reported high-yielding reduction may support cost-effective procurement.
H₂ balloon, MeOH/H₂O, r.t., 1 h; amenable to scale-up.
Regiochemical differentiation
Class-level
Meta-HCl salt m.p. 123–125 °C
vs. para free base m.p. 130–132 °C
Meta substitution provides distinct directing and steric profile for synthesis.
Geometry: 120° (meta) vs. 180° (para); Δm.p. ~7–9 °C.

Intracellularly Targeted Therapeutics

3-Butoxyaniline hydrochloride is the premier starting material for synthesizing lipid-permeable APIs, such as mitochondrial uncouplers for NASH treatment. Its ability to predictably add ~1.5 LogP units to the final scaffold ensures that the resulting compounds can efficiently cross cellular membranes, a critical performance metric directly downstream of the butoxy chain selection [1].

High-Throughput Library Generation

Because it is a stable, crystalline solid, this hydrochloride salt is perfectly suited for automated powder-dispensing systems used in high-throughput combinatorial chemistry. It eliminates the severe handling and oxidation issues associated with the oily free base, ensuring reproducible stoichiometry across hundreds of parallel reactions [2].

Aqueous Biphasic Cross-Coupling

The high aqueous solubility of the hydrochloride salt makes it the ideal choice for green chemistry workflows. It can be directly integrated into aqueous-organic biphasic systems for Buchwald-Hartwig or Suzuki-Miyaura couplings, bypassing the need for hazardous organic solvents that would be required to solubilize the free base [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS-penetrant building block synthesis
Intermediate LogP window (reported ~2.59) and meta-substituted aniline core
C–N cross-coupling efficiency; blood-brain barrier permeability model context
Process-scale amide/Schiff base formation
Crystalline hydrochloride salt for precise gravimetric dispensing
In situ neutralization compatibility; reaction yield and purity in scale-up
Azo dye and pigment precursor
Primary aromatic amine with aqueous-soluble salt form
Diazotization efficiency in aqueous HCl/NaNO₂; azo-coupling regiochemistry review
Liquid crystal mesogen research
Meta-butoxy Schiff base scaffold for bent-core architectures
Mesophase stability and polar ordering; ferroelectric switching endpoint review
All applications reflect research and industrial intermediate contexts. Validation requirements depend on specific synthetic route, target molecule, and application-specific performance criteria.

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